5-amino-1-methyl-3H-1lambda6,2-benzothiazol-1-one
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Overview
Description
5-amino-1-methyl-3H-1lambda6,2-benzothiazol-1-one is a chemical compound with the molecular formula C8H10N2OS and a molecular weight of 182.25 g/mol It is known for its unique structure, which includes a benzothiazole ring fused with an amino and methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-methyl-3H-1lambda6,2-benzothiazol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with methyl isocyanate, followed by cyclization to form the benzothiazole ring . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-methyl-3H-1lambda6,2-benzothiazol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Scientific Research Applications
5-amino-1-methyl-3H-1lambda6,2-benzothiazol-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-amino-1-methyl-3H-1lambda6,2-benzothiazol-1-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membranes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: Similar structure but lacks the methyl group.
5-methyl-1H-benzothiazol-2-one: Similar structure but lacks the amino group.
6-amino-1-methyl-3H-1lambda6,2-benzothiazol-1-one: Similar structure but with the amino group at a different position.
Uniqueness
5-amino-1-methyl-3H-1lambda6,2-benzothiazol-1-one is unique due to the presence of both an amino and a methyl group on the benzothiazole ring.
Properties
CAS No. |
2648993-93-3 |
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Molecular Formula |
C8H10N2OS |
Molecular Weight |
182.25 g/mol |
IUPAC Name |
1-methyl-1-oxo-3H-1,2-benzothiazol-5-amine |
InChI |
InChI=1S/C8H10N2OS/c1-12(11)8-3-2-7(9)4-6(8)5-10-12/h2-4H,5,9H2,1H3 |
InChI Key |
HCYPOFLJQJFCQA-UHFFFAOYSA-N |
Canonical SMILES |
CS1(=NCC2=C1C=CC(=C2)N)=O |
Purity |
95 |
Origin of Product |
United States |
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